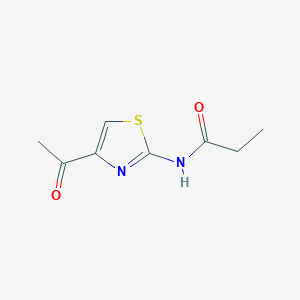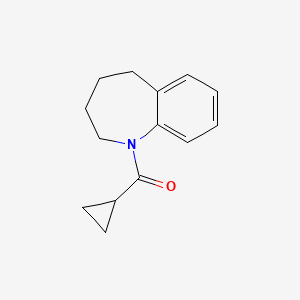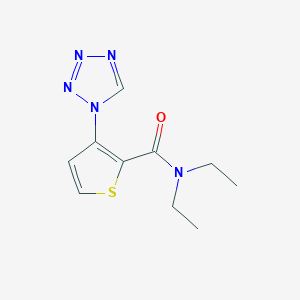![molecular formula C7H10BrNO3S B7567986 N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567986.png)
N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide, also known as BBr7, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BBr7 is a potent and selective inhibitor of the protein kinase CK2, which plays a critical role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. In
Mécanisme D'action
N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide exerts its effects by binding to the ATP-binding site of CK2, thereby inhibiting its activity. CK2 is a serine/threonine kinase that phosphorylates a wide range of substrates involved in various cellular processes. By inhibiting CK2, N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide can disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide has been shown to have a potent inhibitory effect on CK2 activity, both in vitro and in vivo. In cancer cells, N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide has been shown to induce apoptosis and inhibit cell proliferation. In animal models of inflammatory bowel disease and arthritis, N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide has been shown to reduce inflammation and improve symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide is a relatively stable compound that can be easily synthesized in a laboratory setting. It has a high degree of selectivity for CK2, making it a useful tool for studying the role of CK2 in various cellular processes. However, the potency of N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide can vary depending on the cell type and experimental conditions, and its effects may be influenced by other factors, such as the presence of other proteins or signaling pathways.
Orientations Futures
There are several areas of future research that could be pursued with N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide. One potential direction is to investigate its therapeutic potential in other diseases, such as neurodegenerative diseases or viral infections. Another direction is to explore the mechanisms by which N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide exerts its effects on CK2 and other cellular processes. Finally, further studies are needed to optimize the synthesis and formulation of N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide for clinical use.
Méthodes De Synthèse
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide involves the reaction of 5-bromofurfural with N-methylmethanesulfonamide in the presence of a base catalyst. The resulting product is purified through column chromatography to obtain a white crystalline solid with a high yield. The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide is relatively straightforward and can be performed in a laboratory setting with standard equipment and reagents.
Applications De Recherche Scientifique
N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. CK2 is overexpressed in many types of cancer and has been implicated in promoting tumor growth and survival. N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide has been shown to inhibit CK2 activity and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In addition to cancer, N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide has also been investigated for its anti-inflammatory properties. CK2 has been shown to play a role in regulating the immune response, and N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide has been shown to reduce inflammation in animal models of inflammatory bowel disease and arthritis.
Propriétés
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO3S/c1-9(13(2,10)11)5-6-3-4-7(8)12-6/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQRFZGVOOOASL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(O1)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567930.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-methylacetamide](/img/structure/B7567940.png)

![2-[(4-Chloro-2-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567945.png)
![6-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridine-3-carboxylic acid](/img/structure/B7567948.png)

![N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide](/img/structure/B7567967.png)
![3-[Cyclopropyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid](/img/structure/B7567973.png)
![3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7567980.png)


![3-[1-(Pyrimidin-4-ylmethylamino)ethyl]phenol](/img/structure/B7568006.png)
![1-[2-[(dimethylamino)methyl]phenyl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine](/img/structure/B7568007.png)
